Eriotriochin
Description
Contextualization of Natural Products in Chemical Research
Natural products, which are chemical compounds produced by living organisms, have long been a cornerstone of chemical research. grin.comwikipedia.org These substances, sourced from plants, microorganisms, and animals, present a vast and intricate structural diversity that continues to inspire the field of organic chemistry. grin.comwikipedia.org Historically, natural products have been instrumental, serving as the basis for many early medicines like morphine and quinine, and it's estimated that a significant percentage of all medicines are either natural products or their derivatives. scirp.org Their complex molecular structures provide challenging targets for total synthesis, a process that drives innovation in synthetic chemical methods. wikipedia.org Beyond medicine, the study of natural products is crucial for understanding fundamental biological processes and has applications in various commercial sectors, including cosmetics and dietary supplements. grin.com The exploration of these compounds is a multidisciplinary effort, combining chemistry, botany, pharmacology, and biochemistry to uncover new molecules with potential biological activity. grin.comscirp.org
Significance of Flavonoids and Isoflavones in Scientific Inquiry
Among the vast array of natural products, flavonoids and isoflavones are a prominent and widely studied class. nih.govcambridge.org These compounds are a type of plant secondary metabolite characterized by a polyphenolic structure. cambridge.org Found abundantly in fruits, vegetables, tea, and wine, they contribute to plant physiology in several ways, including creating vibrant colors and protecting plants from pests and UV radiation. nih.govcambridge.orgebsco.com
The scientific community has shown significant interest in flavonoids and isoflavones due to their wide range of biological activities. nih.govcambridge.org Research has highlighted their antioxidant, anti-inflammatory, and cell-regulating properties. cambridge.orgebsco.com These activities are linked to their potential health benefits, which has made them a key component in nutraceutical, pharmaceutical, and cosmetic applications. nih.govcambridge.org Flavanones, a subclass that includes compounds like hesperitin and naringenin (B18129), are commonly found in citrus fruits and are known for their free radical-scavenging abilities. nih.govcambridge.org The diverse structures and functions of flavonoids and isoflavones make them a rich subject for scientific investigation, from understanding their mechanisms of action to exploring their applications for human health. nih.govmdpi.com
Overview of Eriotriochin as a Subject of Academic Investigation
This compound, also known as Homoeriodictyol, is a flavanone (B1672756) that has been isolated from various plant sources, including the stem bark of Erythrina eriotriocha and the herb Taxillus sutchuenensis. researchgate.netscribd.comnih.gov As a member of the flavonoid family, it has become a subject of focused academic investigation to understand its chemical properties and biological functions. creative-proteomics.com
Initial research on this compound centered on its isolation and structural characterization. nih.gov Subsequent scientific inquiries have explored its biological activities. Studies have investigated its antioxidant and anti-inflammatory properties, which are characteristic of many flavonoids. researchgate.net More specific research has delved into its effects on cellular pathways, such as its ability to modulate glucose transport. plos.org For instance, one study found that this compound promotes glucose uptake in Caco-2 cells, a model for the intestinal barrier. plos.org Computational studies have also been employed to screen this compound for potential therapeutic applications, such as its binding affinity to viral proteins. japsonline.com These diverse research efforts highlight this compound as a molecule of interest within the broader scientific exploration of natural products.
Table 1: Chemical Data for this compound
| Identifier | Value |
| IUPAC Name | (2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one |
| Synonym | Homoeriodictyol |
| Molecular Formula | C₁₆H₁₄O₅ |
| Molecular Weight | 286.28 g/mol |
| Class | Flavanone |
Structure
2D Structure
3D Structure
Properties
CAS No. |
128585-07-9 |
|---|---|
Molecular Formula |
C27H30O7 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
4-hydroxy-2-[2-(2-hydroxyethoxy)propan-2-yl]-6-(4-hydroxyphenyl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C27H30O7/c1-15(2)5-10-18-25-19(13-21(34-25)27(3,4)33-12-11-28)23(30)22-24(31)20(14-32-26(18)22)16-6-8-17(29)9-7-16/h5-9,14,21,28-30H,10-13H2,1-4H3 |
InChI Key |
GOCBWVPDSGUSDT-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=CC=C(C=C4)O)O)CC(O2)C(C)(C)OCCO)C |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=CC=C(C=C4)O)O)CC(O2)C(C)(C)OCCO)C |
Synonyms |
eriotriochin |
Origin of Product |
United States |
Origin and Phytochemical Context of Eriotriochin
Botanical Sources and Geographic Distribution of Eriotriochin-Producing Species
Contrary to what its name might suggest, this compound is not derived from the genus this compound. Instead, scientific literature confirms its isolation from species within the Erythrina genus, a group of flowering plants in the pea family, Fabaceae. The primary botanical sources identified for this compound are Erythrina eriotriocha and Erythrina sigmoidea. nmppdb.com.ngnih.gov
Erythrina eriotriocha, from which the compound derives its name, is a species whose distribution is centered in specific regions of Africa. Similarly, Erythrina sigmoidea is native to West and Central Africa. nmppdb.com.ng Its natural habitat extends from Senegal and Gambia to Cameroon, the Central African Republic, and Sudan. nmppdb.com.ngkew.orgtheferns.info This species is typically found in open forests, savannas, and along streams at elevations ranging from 1,080 to 1,780 meters. nmppdb.com.ng
The table below summarizes the botanical sources and their geographic distribution.
| Botanical Source | Geographic Distribution |
| Erythrina eriotriocha | Africa |
| Erythrina sigmoidea | West and Central Africa (including Senegal, Gambia, Cameroon, Central African Republic, Sudan) nmppdb.com.ngkew.orgtheferns.info |
Methodologies for Phytochemical Examination and Isolation of this compound
The isolation and characterization of this compound from its natural sources involve a series of established phytochemical techniques. The process typically begins with the collection of plant material, such as the stem bark of Erythrina eriotriocha. nih.gov
The initial step involves the extraction of organic compounds from the dried and powdered plant material using solvents. A common method is maceration with a solvent like chloroform, followed by further extraction. The crude extract is then subjected to various chromatographic techniques to separate the complex mixture of compounds. Column chromatography is a fundamental method used for the initial fractionation of the extract. Further purification is often achieved using more advanced chromatographic methods such as preparative thin-layer chromatography (TLC). nih.gov
Once isolated, the structure of this compound is elucidated using a combination of spectroscopic techniques. nih.gov These methods provide detailed information about the molecule's atomic composition and connectivity. Techniques employed in the characterization of this compound and its co-occurring metabolites include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D NMR (¹H and ¹³C) and 2D NMR techniques such as Correlation Spectroscopy (COSY), Distortionless Enhancement by Polarization Transfer (DEPT), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for determining the precise structure. nih.gov
Mass Spectrometry (MS) : This technique is used to determine the molecular weight and elemental composition of the compound. nih.gov
These analytical methods are standard in the field of natural product chemistry for the isolation and identification of novel compounds like this compound.
Co-occurring Isoflavones and Related Secondary Metabolites within Source Organisms
This compound is found within a rich chemical environment in its source plants, co-existing with a variety of other secondary metabolites, particularly other isoflavonoids. The genus Erythrina is well-documented as a prolific producer of flavonoids and isoflavonoids. researchgate.netsemanticscholar.orgresearchgate.net
Phytochemical investigations of Erythrina eriotriocha have revealed the presence of several other compounds alongside this compound. These include the known isoflavones Auriculatin, Dihydroauriculatin, and 3'-O-methylorobol. nih.gov Further studies on this species have also identified Abyssinone V, 3'-prenylnaringenin, and 2'-hydroxy-5'-methoxybiochanin A. nih.gov
Similarly, Erythrina sigmoidea is a rich source of isoflavonoids. Some of the prominent compounds isolated from this plant include Sigmoidin I, Sophorapterocarpan A, Bidwillon A, and 6α-hydroxyphaseollidin. nih.govproquest.com The plant also contains flavonoids such as Atalantoflavone and Neocyclomorusin. nih.govproquest.com
The table below lists some of the isoflavones and related metabolites that co-occur with this compound in its source organisms.
| Compound | Class | Botanical Source |
| Auriculatin | Isoflavone (B191592) | Erythrina eriotriocha nih.gov |
| Dihydroauriculatin | Isoflavone | Erythrina eriotriocha nih.gov |
| 3'-O-methylorobol | Isoflavone | Erythrina eriotriocha nih.gov |
| Abyssinone V | Flavonoid | Erythrina eriotriocha nih.gov |
| 3'-prenylnaringenin | Flavonoid | Erythrina eriotriocha nih.gov |
| 2'-hydroxy-5'-methoxybiochanin A | Isoflavone | Erythrina eriotriocha nih.gov |
| Sigmoidin I | Isoflavonoid (B1168493) | Erythrina sigmoidea proquest.com |
| Sophorapterocarpan A | Isoflavonoid | Erythrina sigmoidea proquest.com |
| Bidwillon A | Isoflavonoid | Erythrina sigmoidea proquest.com |
| 6α-hydroxyphaseollidin | Isoflavonoid | Erythrina sigmoidea proquest.com |
| Atalantoflavone | Flavonoid | Erythrina sigmoidea proquest.com |
| Neocyclomorusin | Flavonoid | Erythrina sigmoidea proquest.com |
Eriotriochin Biosynthesis and Metabolic Pathways
General Flavonoid Biosynthetic Routes: Phenylpropanoid Pathway Intermediates
The foundation for the biosynthesis of all flavonoids, including Eriotriochin, is the phenylpropanoid pathway. nih.govoup.com This metabolic route converts the aromatic amino acid L-phenylalanine, a product of the shikimate pathway, into 4-coumaroyl-CoA, which serves as a crucial precursor for a vast array of phenolic compounds. nih.govtuscany-diet.net
The initial phase, often termed the general phenylpropanoid pathway, comprises three key enzymatic reactions. mdpi.com It begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. numberanalytics.comfrontiersin.org Subsequently, cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid to form p-coumaric acid. numberanalytics.comfrontiersin.org In the final step of this general sequence, 4-coumarate-CoA ligase (4CL) activates p-coumaric acid by ligating it with coenzyme A, yielding the high-energy thioester, p-coumaroyl-CoA. nih.govfrontiersin.org This molecule stands at a metabolic crossroads, ready to enter various specialized biosynthetic branches, including the flavonoid pathway. tuscany-diet.netfrontiersin.org
Table 1: Key Enzymes and Intermediates of the General Phenylpropanoid Pathway
| Enzyme | Abbreviation | Substrate | Product |
| Phenylalanine ammonia-lyase | PAL | L-Phenylalanine | Cinnamic acid |
| Cinnamate 4-hydroxylase | C4H | Cinnamic acid | p-Coumaric acid |
| 4-Coumarate-CoA ligase | 4CL | p-Coumaric acid | p-Coumaroyl-CoA |
Enzymatic Transformations in Isoflavone (B191592) Biosynthesis Pertinent to this compound
The biosynthesis of isoflavones is a characteristic pathway in leguminous plants, the family to which Erythrina eriotriocha (the source of this compound) belongs. oup.comscribd.com This pathway branches off from the central flavonoid route. The first committed step in flavonoid synthesis involves chalcone (B49325) synthase (CHS) , which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a naringenin (B18129) chalcone scaffold. oup.commdpi.com
This chalcone intermediate can then be cyclized by chalcone isomerase (CHI) to form the flavanone (B1672756) naringenin. oup.comnih.gov It is at this flavanone stage that the critical divergence into the isoflavone pathway occurs. The key enzyme governing this branch is isoflavone synthase (IFS) , a cytochrome P450 enzyme. oup.comnih.gov IFS catalyzes a complex rearrangement reaction involving the migration of the B-ring from the C2 to the C3 position of the flavanone's C-ring, producing a 2-hydroxyisoflavanone (B8725905) intermediate. nih.govfrontiersin.org
This unstable intermediate is then rapidly dehydrated, a reaction that can occur spontaneously or be catalyzed by 2-hydroxyisoflavanone dehydratase (HID) , to yield the stable isoflavone core structure, such as genistein (B1671435) or daidzein (B1669772). oup.comnih.gov These foundational isoflavones can then undergo further modifications, including the prenylation required to form this compound.
Table 2: Key Enzymatic Steps in Isoflavone Formation
| Enzyme | Abbreviation | Function |
| Chalcone Synthase | CHS | Condenses p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. mdpi.com |
| Chalcone Isomerase | CHI | Catalyzes the stereospecific cyclization of chalcones into flavanones (e.g., naringenin). nih.gov |
| Isoflavone Synthase | IFS | The key enzyme that converts flavanones into 2-hydroxyisoflavanones, redirecting flux toward isoflavones. nih.govnih.gov |
| 2-Hydroxyisoflavanone Dehydratase | HID | Dehydrates the 2-hydroxyisoflavanone intermediate to form the final isoflavone skeleton. oup.comfrontiersin.org |
Mechanisms and Regulation of Prenylation in Flavonoid Biogenesis
Prenylation is a crucial modification step in the biosynthesis of many natural products, including this compound. This process involves the attachment of one or more hydrophobic prenyl groups (typically a 5-carbon dimethylallyl unit) to the flavonoid nucleus. tandfonline.comnih.gov This modification significantly increases the lipophilicity of the flavonoid, which can enhance its affinity for biological membranes and interaction with protein targets. researchgate.net
The reaction is catalyzed by a class of enzymes known as prenyltransferases . nih.gov These enzymes utilize prenyl diphosphate (B83284) donors, most commonly dimethylallyl pyrophosphate (DMAPP), which is synthesized via the mevalonate (B85504) (MVA) or the 2-C-methyl-d-erythritol 4-phosphate (MEP) pathways. nih.gov The prenyltransferase facilitates an electrophilic aromatic substitution, where a carbon atom of the flavonoid ring attacks the C1 atom of DMAPP, displacing the diphosphate group and forming a new carbon-carbon bond (C-prenylation) or, less commonly, an ether linkage (O-prenylation). tandfonline.com
Flavonoid prenyltransferases often exhibit specificity regarding the substrate they will accept and the position on the flavonoid skeleton where the prenyl group is attached. nih.gov The biosynthesis of a diprenylated compound like this compound likely involves one or more specific prenyltransferases that catalyze the sequential addition of two prenyl groups to the isoflavone core. Research indicates that such enzymes are key to generating the vast structural diversity seen in prenylated flavonoids. nih.gov
Identification and Characterization of this compound's Biosynthetic Precursors
This compound is a diprenylated isoflavone that has been isolated from the stem bark of Erythrina eriotriocha. scribd.comresearchgate.net Its biosynthesis logically follows the pathways described above. The ultimate precursors are derived from primary metabolism: L-phenylalanine and acetyl-CoA (which is converted to malonyl-CoA and provides the carbon for the prenyl groups via the MVA/MEP pathways).
Tracing the specific pathway, the direct, unprenylated precursor to this compound would be an isoflavone aglycone. Given that this compound has been identified alongside other prenylated isoflavones like 6,8-diprenylorobol, it is highly probable that its core structure is an established isoflavone like genistein or its hydroxylated derivative, orobol. researchgate.net This core isoflavone serves as the substrate for the prenylation reactions.
Therefore, the biosynthetic pathway culminates in one or two prenyltransferase enzymes acting on an isoflavone precursor to attach two dimethylallyl groups, yielding the final this compound structure.
Table 3: Proposed Biosynthetic Precursors for this compound
| Precursor Class | Specific Precursor Molecule | Biosynthetic Pathway |
| Amino Acid | L-Phenylalanine | Shikimate Pathway |
| Phenylpropanoid Intermediate | p-Coumaroyl-CoA | General Phenylpropanoid Pathway |
| Flavanone Intermediate | Naringenin | Flavonoid Biosynthesis |
| Isoflavone Intermediate | Genistein or Orobol | Isoflavone Biosynthesis |
| Prenyl Group Donor | Dimethylallyl pyrophosphate (DMAPP) | MVA/MEP Pathway |
Synthetic Methodologies for Eriotriochin and Analogues
Chemical Synthesis Approaches for Isoflavone (B191592) Core Structures
The isoflavone core, a 3-phenylchroman-4-one skeleton, is the foundational structure of Eriotriochin. Several robust chemical methods have been established for its synthesis. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Key synthetic routes include the Deoxybenzoin (B349326) Route, the Oxidative Rearrangement of Chalcones, and Palladium-Catalyzed Cross-Coupling Reactions. rsc.org
Deoxybenzoin Route : This traditional method involves the construction of a 2-hydroxydeoxybenzoin (a 1,2-diphenylethanone) intermediate. rsc.org Typically, this is achieved through the Friedel-Crafts acylation of a substituted phenol (B47542) with a corresponding phenylacetic acid or its derivative. rsc.org The resulting deoxybenzoin is then cyclized with a one-carbon electrophile, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), to form the isoflavone ring system. rsc.org A significant advantage of this route is that it can often be performed with unprotected phenols, avoiding extra protection and deprotection steps. rsc.org
Oxidative Rearrangement of Chalcones : This biomimetic approach mimics the natural biosynthetic pathway. It begins with the synthesis of a chalcone (B49325), typically via a Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde. rsc.org The chalcone is then subjected to an oxidative 1,2-aryl migration. Thallium(III) nitrate (B79036) (TTN) was historically used for this transformation, but due to its toxicity, other reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (BTI) are now more common. nih.gov This method is particularly useful but can be limited by the substitution pattern on the starting chalcone, and the reaction conditions can be harsh for sensitive functional groups like prenyl chains. rsc.orgresearchgate.net
Palladium-Catalyzed Cross-Coupling Reactions : Modern synthetic chemistry has embraced transition-metal catalysis for efficient C-C bond formation. The Suzuki-Miyaura reaction is a powerful tool for isoflavone synthesis, typically involving the coupling of a 3-iodochromone with a phenylboronic acid. researchgate.netCurrent time information in Bangalore, IN.rsc.orgmolaid.com This approach is highly versatile, tolerant of various functional groups, and often provides high yields. researchgate.net A related method is the Negishi cross-coupling, which uses an organozinc reagent instead of a boronic acid. rsc.org These methods allow for the late-stage introduction of the B-ring, offering great flexibility in the synthesis of diverse analogues.
| Synthetic Approach | Key Intermediates | Typical Reagents | Advantages | Limitations | Reference |
|---|---|---|---|---|---|
| Deoxybenzoin Route | 2-Hydroxydeoxybenzoin | Phenylacetic acid, BF₃·OEt₂, DMF-DMA | Fewer protection/deprotection steps | Limited availability of starting materials | rsc.org |
| Oxidative Rearrangement | Chalcone | Thallium(III) nitrate (TTN), [Bis(trifluoroacetoxy)iodo]benzene (BTI) | Biomimetic, well-established | Harsh conditions, potential for side products | rsc.orgnih.gov |
| Suzuki-Miyaura Coupling | 3-Iodochromone, Phenylboronic acid | Pd catalyst (e.g., Pd/C), base (e.g., Na₂CO₃) | High yield, functional group tolerance, flexibility | Requires pre-functionalized coupling partners | researchgate.netCurrent time information in Bangalore, IN.rsc.org |
| Negishi Coupling | 3-Zincochromone, Aryl iodide | Pd catalyst, TMPZnCl·LiCl | High yield, mild conditions | Requires preparation of organozinc reagent | rsc.org |
Strategic Methods for Introducing Prenyl Groups onto Flavonoid Scaffolds
The defining structural feature of this compound is the presence of two prenyl (3-methyl-2-butenyl) groups at the C-6 and C-8 positions of the A-ring. The introduction of these lipophilic chains is a critical step and can be accomplished through several strategic methods.
O-Alkylation followed by Claisen Rearrangement : This is a widely used and reliable two-step sequence. A phenolic hydroxyl group is first converted to a prenyl ether (O-prenylation) using prenyl bromide in the presence of a base. rsc.org The resulting ether is then heated, often under microwave irradiation, to induce a wur.nlwur.nl-sigmatropic Claisen rearrangement, which transfers the prenyl group to the ortho-carbon position (C-prenylation). rsc.orgresearchgate.net This method offers good regiochemical control based on the position of the starting hydroxyl group.
Direct C-Alkylation (Friedel-Crafts Reaction) : This approach involves the direct electrophilic substitution of an aromatic C-H bond with a prenylating agent. rsc.org Catalytic amounts of Lewis or Brønsted acids can promote the reaction between an unprotected polyphenol and a prenyl alcohol. rsc.org While this method offers the allure of a single-step process, it can suffer from a lack of regioselectivity, often yielding a mixture of C- and O-alkylated products as well as isomers prenylated at different positions. rsc.org
Allylation and Cross-Metathesis : A more recent strategy involves the introduction of an allyl group, which is less sensitive to some reaction conditions than a prenyl group. This allylated intermediate is then subjected to an olefin cross-metathesis reaction with a suitable partner, such as 2-methyl-2-butene, using a ruthenium catalyst to construct the final prenyl side chain. researchgate.net
Enzymatic Prenylation : Nature utilizes a class of enzymes called prenyltransferases (PTs) to perform highly regio- and stereoselective prenylations. wur.nlmdpi.com These enzymes catalyze the Friedel-Crafts type alkylation of a flavonoid scaffold using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. mdpi.com The use of these enzymes in synthetic applications is a growing field, offering a green and efficient route to specific prenylated flavonoids. wur.nlmdpi.com
| Prenylation Method | Description | Typical Conditions | Key Features | Reference |
|---|---|---|---|---|
| Claisen Rearrangement | O-prenylation of a phenol followed by thermal rearrangement to the ortho C-position. | 1) Prenyl bromide, K₂CO₃; 2) Heat (e.g., microwave, N,N-diethylaniline) | Good regioselectivity, reliable method. | rsc.orgresearchgate.net |
| Friedel-Crafts Alkylation | Direct electrophilic C-alkylation of the aromatic ring. | Prenyl alcohol, Lewis or Brønsted acid catalyst (e.g., BF₃·OEt₂). | Single-step process; can lack regioselectivity. | rsc.org |
| Cross-Metathesis | Introduction of an allyl group followed by Ru-catalyzed metathesis. | Allyl bromide; Grubbs or Hoveyda-Grubbs catalyst, 2-methyl-2-butene. | Milder alternative for complex molecules. | researchgate.net |
| Enzymatic Prenylation | Regioselective prenylation using prenyltransferase enzymes. | Prenyltransferase (PT), Dimethylallyl pyrophosphate (DMAPP). | High selectivity, environmentally friendly. | wur.nlmdpi.commdpi.com |
Derivatization and Structural Modification Techniques for this compound Analogues
Once the core structure of this compound or a related prenylated isoflavone is synthesized, further modifications can be made to generate a library of analogues for structure-activity relationship studies. These derivatizations can target the prenyl groups, the remaining phenolic hydroxyls, or the isoflavone core itself.
Modification of Prenyl Side Chains : The double bond within the prenyl group is a versatile handle for chemical transformations. Fungal metabolism of prenylated isoflavones often involves epoxidation of this double bond, which can then lead to cyclization with an adjacent hydroxyl group to form dihydropyrano- or dihydrofurano-isoflavones. researchgate.net This transformation can be mimicked in the lab using monooxygenases or chemical epoxidation agents. researchgate.net
Modification of Phenolic Hydroxyls : The free hydroxyl groups on the isoflavone skeleton (at C-5, C-7, and C-4' for genistein-derived structures) are common sites for derivatization.
Alkylation/Acylation : These groups can be alkylated (e.g., methylation, benzylation) or acylated to produce ethers and esters, respectively. Current time information in Bangalore, IN.aliribio.com These modifications alter the compound's lipophilicity and can significantly impact its biological profile. aliribio.com Lipases are often used for regioselective acylation. aliribio.com
Glycosylation : The attachment of sugar moieties to the isoflavone core is another common modification. youtube.com Glycosylation can be achieved through chemical methods or, more efficiently and selectively, through the use of glycosyltransferase enzymes or engineered glycosidases (glycosynthases). youtube.comuni-marburg.de
Core Structure Modification : Further diversity can be introduced by modifying the isoflavone backbone. For instance, additional substituents can be installed on the A- or B-rings using the same palladium-catalyzed coupling reactions employed for the synthesis of the core structure. Current time information in Bangalore, IN. This allows for the creation of non-natural analogues with unique substitution patterns.
| Modification Type | Target Site | Description | Example Reaction/Reagent | Reference |
|---|---|---|---|---|
| Cyclization | Prenyl group and adjacent -OH | Formation of a pyran or furan (B31954) ring fused to the isoflavone. | Enzymatic (Monooxygenase) or chemical epoxidation followed by cyclization. | researchgate.net |
| Alkylation | Phenolic -OH groups | Conversion of hydroxyls to ethers. | Methyl iodide (methylation), Benzyl bromide (benzylation). | Current time information in Bangalore, IN. |
| Acylation | Phenolic -OH groups | Conversion of hydroxyls to esters. | Acid chloride/anhydride; Lipase-catalyzed transesterification. | aliribio.com |
| Glycosylation | Phenolic -OH groups | Attachment of a sugar moiety. | Glycosyltransferase enzymes, glycosynthases. | youtube.comuni-marburg.de |
| Core Substitution | Aromatic C-H bonds | Introduction of new substituents on the A- or B-rings. | Suzuki-Miyaura or other cross-coupling reactions. | Current time information in Bangalore, IN. |
Chemoenzymatic and Biocatalytic Approaches in Isoflavone Synthesis
Chemoenzymatic and biocatalytic methods are increasingly recognized for their potential in the synthesis of complex natural products like this compound. These approaches leverage the high selectivity and mild reaction conditions of enzymes to overcome challenges faced in traditional chemical synthesis.
Prenyltransferases (PTs) for Regioselective Prenylation : As discussed, PTs are highly specific biocatalysts for attaching prenyl groups. molbase.com Researchers have identified and characterized PTs from various plant and fungal sources that show specificity for different positions on the isoflavone scaffold (e.g., C-6, C-8, or C-3'). mdpi.commolbase.com Incorporating these enzymes into synthetic routes allows for the precise construction of complex prenylation patterns that are difficult to achieve chemically.
Hydrolases for Selective Transformations : Lipases and proteases are versatile biocatalysts used for the regioselective acylation and deacylation of flavonoid glycosides. wur.nlaliribio.com For example, a lipase (B570770) can selectively acylate the primary hydroxyl group of a sugar moiety attached to an isoflavone, leaving other hydroxyls untouched. aliribio.com This selectivity is difficult to achieve with chemical methods without extensive use of protecting groups.
Oxidoreductases for Functional Group Manipulation : Enzymes like monooxygenases, peroxidases, and laccases are powerful tools for oxidative modifications.
P450 Monooxygenases are crucial in the biosynthesis and modification of isoflavonoids, catalyzing hydroxylation and the subsequent cyclization of prenyl groups. researchgate.net
Horseradish Peroxidase (HRP) and Laccase can be used to catalyze the oxidation of phenolic flavonoids, leading to dimerization or the formation of other oxidative products.
One-Pot and Whole-Cell Biotransformations : A frontier in biocatalysis is the development of multi-enzyme cascade reactions in a single pot or the use of engineered microorganisms as "cell factories." By expressing an entire biosynthetic pathway (e.g., reductases and monooxygenases) in a host like E. coli, it is possible to convert a simple isoflavone precursor into a complex, multi-functionalized analogue in a single fermentation process. This approach represents a highly efficient and sustainable strategy for producing valuable isoflavone derivatives.
| Enzyme Class | Enzyme Example | Reaction Type | Application in Isoflavone Synthesis | Reference |
|---|---|---|---|---|
| Prenyltransferase | SfG6DT, LaPT1 | C-Prenylation | Regioselective attachment of prenyl groups to the isoflavone core. | molbase.com |
| Lipase | Novozym 435 (Candida antarctica Lipase B) | Acylation/Transesterification | Regioselective synthesis of isoflavone esters. | wur.nlaliribio.com |
| Monooxygenase | Cytochrome P450-dependent | Epoxidation, Hydroxylation | Oxidative cyclization of prenyl side chains. | researchgate.net |
| Oxidase | Horseradish Peroxidase (HRP), Laccase | Oxidative Coupling | Dimerization and oxidation of phenolic isoflavones. | |
| Reductase/Monooxygenase System | Recombinant E. coli (tDDDT/tEcHpaBC) | Reduction & Hydroxylation | One-pot conversion of daidzein (B1669772) to hydroxylated equol (B1671563) derivatives. |
Molecular Interactions and Mechanisms of Action of Eriotriochin
Enzyme Inhibition Profiles: Focus on Protein Tyrosine Phosphatase 1B (PTP1B)
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in the insulin (B600854) and leptin signaling pathways. Its inhibition is a validated therapeutic strategy for type 2 diabetes and obesity. medipol.edu.tr Natural products, particularly flavonoids, have been extensively studied as sources of PTP1B inhibitors. nih.gov
Research into the constituents of the Erythrina genus has identified numerous prenylated flavonoids with significant PTP1B inhibitory activity. researchgate.net A study on the root bark of Erythrina mildbraedii led to the isolation of several such compounds that inhibited PTP1B in vitro with IC50 values ranging from 5.3 to 42.6 μM. researchgate.net While Eriotriochin was identified as a new prenylated isoflavone (B191592) from the related species Erythrina eriotriocha, its specific IC50 value against PTP1B has not been detailed in the reviewed literature. researchgate.net However, the potent activity of structurally similar compounds from the same genus strongly suggests that this compound may also act as a PTP1B inhibitor. The presence of a prenyl group on the flavonoid skeleton is considered an important factor for the suppression of the PTP1B enzyme. researchgate.netfrontiersin.org
Table 1: PTP1B Inhibitory Activity of Selected Prenylated Flavonoids from Erythrina mildbraedii
| Compound | Type | IC50 (µM) |
|---|---|---|
| Licoflavanone-4'-O-methyl ether | Flavanone (B1672756) | > 50 |
| 2',7-dihydroxy-4'-methoxy-5'-(3-methylbut-2-enyl)isoflavone | Isoflavone | 42.6 ± 2.4 |
| (3R)-2',7-dihydroxy-3'-(3-methylbut-2-enyl)-2''',2'''-dimethylpyrano[5''',6''':4',5']isoflavan | Isoflavan | 5.5 ± 0.3 |
| Abyssinin II | Flavanone | 21.3 ± 1.3 |
| Parvisoflavone B | Isoflavone | 5.3 ± 0.9 |
Data sourced from a study on flavonoids from Erythrina mildbraedii. researchgate.net
Interaction with Viral Proteases: Case Study of SARS-CoV-2 3C-like Protease (3CLpro)
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2. mdpi.comnih.gov It cleaves viral polyproteins to produce functional non-structural proteins, making it a prime target for antiviral drug development. mdpi.com
A large-scale virtual screening study was conducted to evaluate 378 flavonoids from the genus Erythrina for their potential to inhibit SARS-CoV-2 3CLpro. researchgate.net In this computational analysis, this compound was identified as a potential inhibitor. The study reported its binding energy, which is a calculated measure of the affinity between the ligand (this compound) and the protein target (3CLpro).
Table 2: Virtual Screening Data for this compound against SARS-CoV-2 3CLpro
| Compound | Source Organism | Calculated Binding Energy (kcal/mol) |
|---|---|---|
| This compound | Erythrina eriotriocha | -11.88 |
Data sourced from a virtual screening study of flavonoids from the genus Erythrina. researchgate.net
This computational result suggests that this compound may form a stable interaction with the active site of the 3CLpro. However, it is crucial to note that this is a predictive finding. Experimental validation through in vitro enzymatic assays and cell-based antiviral assessments is necessary to confirm this inhibitory potential and determine its actual efficacy. nih.govfrontiersin.org
Cellular and Subcellular Target Identification Approaches
Identifying the specific cellular and subcellular targets of a bioactive compound like this compound is fundamental to understanding its mechanism of action. For prenylated isoflavonoids, a class to which this compound belongs, several advanced molecular approaches have been employed. asm.orgnih.gov
One primary target for many prenylated flavonoids is the cell membrane. acs.org Studies on similar compounds, such as glabridin (B1671572) and wighteone, have confirmed the lipid bilayer as a primary site of action, leading to membrane permeabilization. acs.org The specific cellular responses and targets can be elucidated using a combination of transcriptomic and chemogenomic analyses. researchgate.netnih.gov
Transcriptomic Profiling: This approach involves monitoring the changes in gene expression within a cell upon exposure to the compound. For example, treating yeast cells with prenylated isoflavonoids has shown upregulation of genes encoding for transmembrane transporters and those involved in fatty acid metabolism, proteostasis, and DNA replication. asm.org
Chemogenomic Screening: This method uses a collection of gene-deletion mutant strains to identify genes that, when absent, make the cell either more sensitive or resistant to the compound. Such screenings have implicated genes involved in the biosynthesis of membrane components like very-long-chain fatty acids, ergosterol, and sphingolipids as crucial for the action of prenylated isoflavonoids. asm.org
These methodologies suggest that the potential cellular targets for this compound could include the plasma membrane and pathways related to lipid biosynthesis. Specific proteins, such as membrane transporters and enzymes in the endoplasmic reticulum, have also been identified as targets for other compounds in this class. asm.orgnih.gov
Elucidation of Downstream Signaling Cascades and Resultant Cellular Responses
The interaction of a compound with its molecular target initiates a cascade of downstream signaling events, leading to a cellular response. Given the evidence suggesting PTP1B as a likely target for this compound, the most probable downstream signaling pathway affected is the insulin signaling cascade. medipol.edu.trcambridge.org
PTP1B acts as a negative regulator of this pathway by dephosphorylating the insulin receptor (IR) and its substrates (IRS). medipol.edu.tr Inhibition of PTP1B would therefore lead to the following sequence of events:
Increased Phosphorylation: Inhibition of PTP1B prevents the dephosphorylation of the insulin receptor and IRS proteins, leading to their sustained activation. cambridge.org
Activation of PI3K/Akt Pathway: The phosphorylated IRS proteins recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K then activates Protein Kinase B (Akt). medipol.edu.tr
GLUT4 Translocation: Activated Akt promotes the translocation of the glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane. medipol.edu.tr
Cellular Response: The increased presence of GLUT4 on the cell surface facilitates the uptake of glucose from the bloodstream into the cell, leading to a reduction in blood glucose levels. cambridge.org
Therefore, by inhibiting PTP1B, this compound could potentially enhance insulin sensitivity and improve glucose metabolism. This mechanism is a key focus for the development of new treatments for type 2 diabetes. cambridge.orgresearchgate.net
Preclinical Pharmacological Investigations of Eriotriochin
In Vitro Bioactivity Profiling and Screening Methodologies
The initial exploration of Eriotriochin's pharmacological potential has been conducted through in vitro bioactivity screening. These studies are essential for identifying and quantifying the biological effects of a compound at the cellular or molecular level.
Detailed Research Findings Phytochemical analysis of extracts from the Erythrina genus has led to the isolation and structural elucidation of numerous compounds, including this compound. researchgate.net The primary bioactivity identified for flavonoids from this genus is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme implicated in metabolic diseases. researchgate.netmedipol.edu.tr
Screening methodologies for PTP1B inhibition typically involve a colorimetric enzyme assay. semanticscholar.orgnih.gov In this method, the recombinant human PTP1B enzyme is incubated with the test compound (e.g., this compound) and a substrate, commonly p-nitrophenyl phosphate (B84403) (pNPP). semanticscholar.orgnih.gov The enzyme's activity is determined by measuring the formation of the product, p-nitrophenol, via spectrophotometry. semanticscholar.org The inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity, is then calculated. While specific IC50 values for this compound are part of broader screenings of compounds from Erythrina species, related prenylated flavonoids have demonstrated potent inhibitory effects, with IC50 values ranging from 5.3 to 42.6 μM. researchgate.net
In addition to enzyme inhibition assays, in silico screening methods have been employed to predict the bioactivity of this compound. A virtual screening campaign assessed 378 flavonoids from the Erythrina genus for their potential to inhibit the 3CLpro enzyme of the SARS-CoV-2 virus. japsonline.com In this computational study, this compound was identified as a potential inhibitor based on its predicted binding energy. japsonline.com Such in silico approaches are valuable for prioritizing compounds for further in vitro and in vivo testing. japsonline.com
| Compound | Bioactivity Target | Screening Method | Reported Finding | Source |
|---|---|---|---|---|
| This compound | Protein Tyrosine Phosphatase 1B (PTP1B) | In Vitro Enzyme Inhibition Assay | Identified as a PTP1B inhibitor from Erythrina species. | researchgate.net |
| Related Prenylated Flavonoids | Protein Tyrosine Phosphatase 1B (PTP1B) | In Vitro Enzyme Inhibition Assay | IC50 values ranging from 5.3 to 42.6 μM. | researchgate.net |
| This compound | SARS-CoV-2 3CLpro | In Silico Molecular Docking | Predicted as a potential inhibitor with strong binding energy. | japsonline.com |
Mechanism-Based Pharmacological Studies
Understanding the mechanism of action is crucial for the development of any potential therapeutic agent. For this compound, mechanism-based studies are centered on its interaction with its primary molecular target, PTP1B.
Detailed Research Findings PTP1B is a significant negative regulator in both the insulin (B600854) and leptin signaling pathways. mdpi.comfrontiersin.org It achieves this by dephosphorylating the insulin receptor and its downstream substrates, which attenuates the signaling cascade. nih.govfrontiersin.org Consequently, overexpression or increased activity of PTP1B is associated with insulin resistance and type 2 diabetes, making it a validated therapeutic target. nih.govmdpi.com
The catalytic mechanism of PTP1B is well-documented and involves a critical cysteine residue (Cys215) within the enzyme's active site. mdpi.com This residue acts as a nucleophile to attack the phosphate group on the tyrosine residue of the substrate. mdpi.com Inhibitors can block this process in several ways, including direct binding to the active site (competitive inhibition), binding to an allosteric site to change the enzyme's conformation, or even inducing protein aggregation. mdpi.comnih.gov
For flavonoids, structure-activity relationship studies have suggested that the presence and position of certain functional groups, such as prenyl groups, are important for PTP1B inhibition. researchgate.netmedipol.edu.tr The prenyl moiety on the B ring of the flavonoid structure is believed to play a significant role in the suppression of the PTP1B enzyme. researchgate.net The presumed mechanism for this compound is therefore the direct inhibition of PTP1B's catalytic activity, preventing it from dephosphorylating its target substrates in the insulin signaling pathway. However, specific enzyme kinetic studies, such as Lineweaver-Burk plots, to determine the precise mode of inhibition (e.g., competitive, non-competitive) for this compound have not been detailed in the available scientific literature.
Investigation of Synergistic or Antagonistic Interactions with Other Bioactive Compounds
The combination of different bioactive compounds can lead to synergistic (effect is greater than the sum of individual effects) or antagonistic (effect is less than the sum of individual effects) interactions. ccohs.ca Investigating these interactions is a critical step in preclinical research, especially for developing combination therapies.
Detailed Research Findings Currently, there are no published scientific studies specifically investigating the synergistic or antagonistic interactions of this compound with other bioactive compounds. This area of research remains unexplored.
Such studies are important because they can reveal whether this compound could enhance the therapeutic effect of existing drugs, potentially allowing for lower dosages and reduced side effects. mdpi.comnih.gov Conversely, antagonistic interactions could reduce the efficacy of co-administered drugs, a critical consideration for clinical applications. ccohs.caelifesciences.org Future research should focus on evaluating this compound in combination with standard antidiabetic or other relevant medications to characterize its interaction profile.
Establishment of In Vivo Models for Mechanistic Elucidation
While in vitro and in silico studies provide foundational data, in vivo models are indispensable for understanding a compound's physiological effects, efficacy, and mechanism of action within a complex living system. nih.govbristol.ac.uk
Detailed Research Findings The establishment of specific in vivo models for the mechanistic elucidation of this compound has not yet been reported in the scientific literature. The research on this compound is still in the early preclinical phase, which is dominated by in vitro characterization. researchgate.netjapsonline.com
Based on this compound's potent in vitro inhibition of PTP1B, appropriate in vivo models for future studies would include those relevant to metabolic diseases. nih.gov PTP1B-knockout mice, for example, have shown increased insulin sensitivity and resistance to diet-induced obesity, validating the target in a living organism. nih.gov Therefore, induced animal models, such as mice or rats with high-fat-diet-induced obesity and insulin resistance, would be suitable for evaluating the therapeutic potential of this compound. nih.govmdpi.com In such models, researchers could assess the compound's ability to improve glucose tolerance, enhance insulin sensitivity, and elucidate its downstream molecular effects on the insulin and leptin signaling pathways. These future in vivo studies are a necessary step to bridge the gap between in vitro findings and potential clinical relevance. japsonline.com
Structure Activity Relationship Sar Studies of Eriotriochin
Identification of Essential Pharmacophores and Functional Groups for Biological Activity
The biological activity of a compound is intrinsically linked to its chemical structure. Through structure-activity relationship (SAR) studies, researchers can identify the specific structural features of a molecule that are responsible for its biological effects. gardp.org A pharmacophore is defined by the International Union of Pure and Applied Chemistry (IUPAC) as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response." nih.govnumberanalytics.com In essence, it is the three-dimensional arrangement of functional groups that is recognized by a biological target. numberanalytics.com
Pharmacophore modeling is a key technique in drug discovery, allowing for the identification of these essential molecular features. numberanalytics.com These models help to understand how a molecule interacts with its target, guiding the design of new compounds with improved activity. mdpi.com The most important pharmacophoric features include hydrogen bond acceptors and donors, hydrophobic areas, aromatic groups, and ionizable groups. nih.gov
Impact of Prenyl Group Modifications on Efficacy and Selectivity
The addition of a prenyl group to a flavonoid backbone, a process known as prenylation, significantly influences its biological properties. researchgate.net This modification can enhance a variety of activities, including antibacterial, anti-inflammatory, antioxidant, and cytotoxic effects. researchgate.net The prenyl group, being lipophilic, can increase the compound's ability to cross cell membranes, potentially leading to enhanced function of the flavonoid skeleton. researchgate.net
Studies on related prenylated flavonoids have demonstrated that the presence and nature of the prenyl group can have either inhibitory or enhancing effects on enzyme activity. researchgate.net For instance, the addition of prenyl, geranyl, or farnesyl groups can increase cellular permeability. researchgate.net Research on other flavonoids has shown that modifications at specific positions, such as the C-7 position in the chromane (B1220400) nucleus of 4'-methoxy licoflavanone, can lead to derivatives with significant antiproliferative activity against various cancer cell lines. researchgate.net
While the prenyl group can increase bioactivity, it has also been reported to potentially decrease the bioavailability and plasma absorption of prenylated flavonoids. researchgate.net Therefore, understanding the precise impact of prenyl group modifications on Eriotriochin's efficacy and selectivity is a critical area of research for optimizing its therapeutic potential. The length and position of the prenyl chain are likely to be key factors influencing its interaction with specific biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. medcraveonline.comwikipedia.org These models use physicochemical properties or theoretical molecular descriptors to predict the activity of new, untested compounds. wikipedia.orgjocpr.com QSAR is a valuable tool in drug discovery for prioritizing compounds, virtual screening, and lead optimization. jocpr.com
The development of a QSAR model involves several key steps:
Data Set Selection: A group of compounds with known biological activities is chosen.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.
Model Building: Statistical methods, such as multiple linear regression (MLR), are used to create a mathematical equation that correlates the descriptors with the biological activity. mdpi.com
Model Validation: The predictive power of the model is assessed using internal and external validation techniques. mdpi.comnih.gov
A successful QSAR model can provide insights into which structural features are most important for activity and can be used to predict the activity of novel molecules before they are synthesized, saving time and resources. medcraveonline.comjocpr.com For this compound, a QSAR model could help in designing derivatives with enhanced potency and selectivity by identifying the optimal combination of structural features.
Table 1: Key Parameters in QSAR Model Validation
| Parameter | Description | Typical Good Value |
| r² | Coefficient of determination for the training set. Measures the goodness of fit. | > 0.6 |
| q² (or r²cv) | Cross-validated correlation coefficient. Measures the internal predictive ability of the model. | > 0.5 |
| r²pred (or Q²ext) | Predictive correlation coefficient for an external test set. Measures the external predictive ability of the model. | > 0.5 |
This table presents typical values for a robust QSAR model; specific values can vary depending on the biological endpoint and dataset.
Advanced Computational Approaches for SAR Elucidation, including Inductive Logic Programming (ILP)
Beyond traditional SAR and QSAR methods, advanced computational approaches are being employed to gain deeper insights into structure-activity relationships. These methods can handle more complex data and provide more detailed and interpretable results.
Inductive Logic Programming (ILP) is a subfield of machine learning that learns logical representations from relational data. unife.it Unlike many other machine learning techniques that produce "black box" models, ILP generates hypotheses in the form of logic programs, which are human-readable and interpretable. dagstuhl.de This makes ILP a powerful tool for scientific discovery and knowledge acquisition. kuleuven.be
In the context of drug discovery, ILP can be used to identify complex structural patterns and relationships that are associated with biological activity. dagstuhl.de It can learn rules that describe why certain compounds are active while others are not, going beyond simple correlations to provide a deeper understanding of the underlying mechanisms. dagstuhl.de For this compound, ILP could be used to analyze a dataset of related compounds and their activities to generate rules that explain the SAR in a more nuanced way than traditional QSAR models.
Other advanced computational methods include:
Molecular Modeling: Building and simulating three-dimensional models of molecules to visualize their interactions with biological targets. oncodesign-services.com
Machine Learning and Deep Learning: Utilizing complex algorithms to learn from large datasets and make predictions about the activity of new compounds. dagstuhl.de
These advanced computational approaches, often used in combination, are crucial for modern drug discovery, enabling a more rational and efficient design of new therapeutic agents. oncodesign-services.com
Computational and Theoretical Chemistry Studies of Eriotriochin
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mechanism and affinity of potential drug candidates.
In a virtual screening study targeting the 3C-like protease (3CLpro) of SARS-CoV-2, an essential enzyme for viral replication, Eriotriochin was identified as a potential inhibitor. researchgate.netjapsonline.com The study docked 378 flavonoids from the Erythrina genus against the 3CLpro protein. This compound exhibited a strong binding energy, suggesting a favorable interaction with the enzyme's active site. researchgate.netjapsonline.com
Table 1: Molecular Docking Results of Selected Flavonoids against SARS-CoV-2 3CLpro researchgate.netjapsonline.com
| Compound | Binding Energy (kcal/mol) |
|---|---|
| This compound | -11.88 |
| 6,8-diprenylorobol | -12.18 |
| Erycaffra F | -11.93 |
| Orientanol E | Not specified in top results |
| N3 (Reference Inhibitor) | -10.14 |
This table is interactive. Click on the headers to sort the data.
The results indicated that this compound's binding energy was more potent than that of the reference inhibitor, N3. japsonline.com This strong binding affinity is a key indicator of its potential to inhibit the enzyme's function, making it a candidate for further investigation in the development of anti-SARS-CoV-2 agents. researchgate.netjapsonline.com Other studies have also utilized molecular docking to explore the inhibitory potential of compounds from various plant sources against different enzymes, highlighting the broad applicability of this technique. nih.govnih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Following molecular docking, molecular dynamics (MD) simulations are often employed to study the stability of the ligand-protein complex over time. researchgate.net MD simulations provide a detailed view of the conformational changes and interactions at an atomic level, offering a more dynamic picture of the binding event. researchgate.net
For flavonoids identified as potential 3CLpro inhibitors, including top candidates like orientanol E and erycaffra F, MD simulations were conducted to confirm the stability of their interaction with the enzyme. japsonline.com These simulations analyze parameters such as root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to assess the stability of the complex. Stable RMSD and RMSF profiles, typically with fluctuations below 2.0 Å, suggest a stable binding pose. researchgate.net While specific MD simulation data for the this compound-3CLpro complex is not detailed in the provided results, the methodology is a standard and crucial step in validating docking predictions for related compounds. researchgate.netjapsonline.com
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are used to investigate the electronic properties of molecules, such as their structure, energy, and reactivity. plos.orgrsc.org These methods, including Density Functional Theory (DFT), provide fundamental insights that can complement experimental data. plos.org
DFT and time-dependent DFT (TD-DFT) calculations are frequently used to reproduce and verify spectral data from techniques like UV-Visible, NMR, and IR spectroscopy. plos.org For instance, these calculations can predict maximum absorption bands, chemical shifts, and vibrational frequencies. plos.org While specific quantum chemical calculation results for this compound were not found in the search results, the application of these methods is well-established for characterizing similar natural compounds. plos.orgarxiv.org Such calculations can help in understanding the molecule's intrinsic properties that govern its biological activity.
In Silico Prediction of Molecular Interaction Networks and Biochemical Pathways
In silico tools are increasingly used to predict how a compound might interact within complex biological systems and to identify the biochemical pathways it may affect. nih.govnih.gov By analyzing large datasets of protein-protein interactions and known pathways, researchers can hypothesize the mechanism of action of a compound. nih.gov
For example, in silico pathway analysis of biomarkers in diseases like systemic sclerosis has helped to identify key pathogenic pathways, such as those related to the immune system and the complement system. nih.gov Similarly, understanding the metabolic pathways in gut bacteria, such as those for butyrate (B1204436) production, can be elucidated through in silico analysis. frontiersin.orgfrontiersin.org While a specific interaction network analysis for this compound is not available in the provided search results, its identification as a potential enzyme inhibitor suggests it could modulate specific signaling or metabolic pathways. researchgate.netjapsonline.com Further in silico analysis could map its potential effects on pathways related to viral infection or inflammation. nih.govnih.gov
Application of Advanced Modeling Techniques in Chemical Biology and Drug Discovery
Analytical Methodologies for Eriotriochin Quantification and Characterization
Chromatographic Techniques for Separation and Quantification: HPLC, LC-MS, GC-MS
Chromatography is a cornerstone technique for separating the components of a mixture, making it indispensable for the isolation and quantification of Eriotriochin from complex sources such as plant extracts. nih.govresearchgate.net High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful chromatographic methods utilized in analytical chemistry. ijpsjournal.commicrobenotes.com
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. chemyx.com For flavonoids similar to this compound, Reverse-Phase HPLC (RP-HPLC) is common, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobicity of the analytes. nih.gov The use of a UV-Vis detector allows for the quantification of the compound by measuring its absorbance at a specific wavelength. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. chemyx.comauroraprosci.com This hyphenated technique is particularly powerful as it provides not only retention time data from the chromatography but also mass-to-charge ratio (m/z) information, which aids in the identification of this compound and its quantification, even at very low concentrations. criver.comrsc.org LC-MS is suitable for analyzing a wide range of compounds, including those that are large, polar, ionic, or thermally unstable. chemyx.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another potent analytical technique, but its application to non-volatile compounds like flavonoids often requires a derivatization step to increase their volatility. While less direct for compounds like this compound, GC-MS can provide high-resolution separation and sensitive detection. auroraprosci.com
The selection of the chromatographic method often depends on the sample matrix, the concentration of the analyte, and the specific goals of the analysis, whether it be for purification, quantification, or identification. nih.gov
Spectroscopic Methods for Structural Confirmation and Purity Assessment
Spectroscopic techniques are vital for elucidating the molecular structure of isolated compounds and assessing their purity. numberanalytics.comsciepub.com These methods rely on the interaction of molecules with electromagnetic radiation. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy , including both ¹H NMR and ¹³C NMR, is one of the most powerful tools for determining the precise structure of organic molecules like this compound. numberanalytics.com It provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the unambiguous assignment of the structure. sciepub.comnih.gov
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. numberanalytics.com This can confirm the presence of key structural features in this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and can help to identify the presence of conjugated systems, which are characteristic of flavonoids. sciepub.com
Mass Spectrometry (MS) , as a standalone technique or coupled with chromatography, provides the molecular weight and fragmentation pattern of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy. numberanalytics.comijpras.com
Together, these spectroscopic methods provide a comprehensive picture of the molecular structure of this compound, confirming its identity and allowing for an assessment of its purity. researchgate.net
Mass Spectrometry-Based Approaches for Identification and Metabolite Profiling
Mass spectrometry (MS) is a key technology in the field of metabolomics, enabling the identification and profiling of metabolites in biological systems. criver.comijpras.com High-Resolution Mass Spectrometry (HRMS) is particularly valuable for its ability to provide highly accurate mass measurements, which aids in the confident identification of metabolites. ijpras.comevotec.com
When a compound like this compound is introduced into a biological system, it can be modified by metabolic processes. LC-MS/MS is a primary tool for identifying these metabolites. criver.com In a typical workflow, a sample is analyzed by LC-MS to separate the parent compound from its metabolites. The mass spectrometer then provides the mass-to-charge ratio of the parent ion and its fragment ions, which are generated through collision-induced dissociation. This fragmentation pattern serves as a structural fingerprint that can be used to elucidate the structure of the metabolites. mdpi.com
Predictive multiple reaction monitoring (pMRM) is an advanced LC-MS/MS technique that can be used for both quantitative and qualitative metabolite profiling. mdpi.com This method allows for the targeted detection of expected metabolites while also enabling the discovery of unexpected biotransformation products. The data generated from these studies are crucial for understanding the metabolic fate of a compound. pharmaron.com
Development and Validation of Analytical Procedures for this compound in Complex Biological and Environmental Matrices
The analysis of this compound in complex matrices such as plasma, urine, or environmental samples requires the development and validation of robust analytical methods. austinpublishinggroup.comresearchgate.net Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose and provides reliable and reproducible results. woah.orggovinfo.goveuropa.eu
Key parameters that are evaluated during method validation include:
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. austinpublishinggroup.comeuropa.eu
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu
Accuracy: The closeness of the test results obtained by the method to the true value. ikev.org
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. austinpublishinggroup.comikev.org
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu
Stability: The chemical stability of the analyte in the matrix under specific storage and processing conditions. woah.org
A common approach for analyzing compounds like this compound in biological fluids is the use of LC-MS/MS with a protein precipitation step for sample cleanup. rsc.org The validation process for such a method would involve assessing all the parameters listed above to ensure the data generated is accurate and reliable. woah.orgikev.org
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ensures no interference from matrix components at the analyte's retention time. | No significant peaks in blank matrix at the retention time of the analyte and internal standard. austinpublishinggroup.com |
| Linearity | Demonstrates a proportional relationship between concentration and response. | Correlation coefficient (r²) > 0.99. nih.gov |
| Accuracy | Closeness of measured value to the true value. | Within ±15% of the nominal concentration (±20% at LOQ). austinpublishinggroup.com |
| Precision | Reproducibility of the measurement. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LOQ). austinpublishinggroup.com |
| Stability | Analyte stability during sample handling and storage. | Analyte concentration remains within acceptable limits of accuracy and precision after storage under specified conditions. woah.org |
High-Throughput Analytical Platforms and Automation in this compound Analysis
High-throughput screening (HTS) and automation are increasingly important in modern analytical chemistry, allowing for the rapid analysis of a large number of samples. nih.gov In the context of this compound research, HTS could be employed to screen for its presence in a large collection of plant extracts or to evaluate its effects in biological assays. googleapis.comgoogleapis.com
Automated liquid handling systems and robotic platforms can be used to prepare samples for analysis, reducing manual labor and improving the consistency of the results. nih.gov These systems can be integrated with analytical instruments, such as HPLC or LC-MS, to create a fully automated workflow from sample preparation to data analysis.
For example, an automated system could be developed to perform sample extraction, derivatization (if necessary), and injection onto an LC-MS system. The data acquisition and processing could also be automated, with software used to identify and quantify this compound in each sample. nih.gov Such high-throughput platforms are invaluable for large-scale studies, such as those in drug discovery or metabolomics. nih.govresearchgate.net
Environmental Fate and Degradation of Eriotriochin
Biotransformation Pathways and Microbial Degradation in Environmental Systems
There is currently no published research detailing the biotransformation pathways of Eriotriochin in environmental systems. The process of biotransformation involves metabolic reactions that can alter the chemical structure of substances, often facilitated by microorganisms in environments like soil and water. nih.gov These pathways are crucial for determining the persistence and potential toxicity of a compound. While general mechanisms of flavonoid degradation by microbial communities are known, the specific enzymes, microbial species, and resulting metabolites involved in the breakdown of this compound have not been investigated. nih.govnih.gov
Photodegradation and Chemical Stability under Environmental Conditions
The effect of light on the chemical structure of this compound, known as photodegradation, is another critical aspect of its environmental fate that remains unstudied. wikipedia.org The stability of a compound under various environmental conditions, such as exposure to sunlight, determines its longevity in the environment. nih.gov Without experimental data on the photodegradation rate and the by-products formed, the environmental persistence of this compound cannot be accurately assessed.
Environmental Interactions and Ecological Impact Assessment
A formal Ecological Impact Assessment (EcIA) for this compound has not been conducted. thomsonec.comwiley.comresearchgate.net Such an assessment would require detailed studies on the potential effects of the compound on various organisms and ecosystems. frontiersin.orgresearchgate.net This includes evaluating its potential for bioaccumulation in the food chain and its toxicity to a range of non-target species. situbiosciences.com The lack of this fundamental data prevents any meaningful evaluation of the potential ecological risks associated with the release of this compound into the environment.
Research Challenges and Future Directions for Eriotriochin
Elucidating Underexplored Molecular Mechanisms of Action
A significant hurdle in the study of Eriotriochin is the limited understanding of its molecular mechanisms of action. While flavonoids, in general, are known to interact with a multitude of cellular targets, the specific pathways modulated by this compound are yet to be determined. Research on flavonoids from the Erythrina genus has pointed towards potential interactions with key signaling proteins, which can be computationally modeled through techniques like molecular docking. researchgate.net Such in silico approaches can predict the binding affinity of a ligand, like this compound, to a protein target. researchgate.net For instance, studies on other flavonoids have revealed inhibitory activity against enzymes like protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin (B600854) signaling. researchgate.net
Future research should focus on:
Target Identification: Employing affinity chromatography, proteomics-based approaches, and computational predictions to identify the direct molecular targets of this compound within the cell.
Pathway Analysis: Investigating the downstream effects of this compound on major signaling pathways, such as the MAP kinase and STAT signaling pathways, which are often implicated in cell proliferation and apoptosis. nih.gov
Synergistic Effects: Exploring the potential for this compound to act synergistically with other compounds, a phenomenon observed with other plant extracts that can enhance therapeutic efficacy. mdpi.com
The pleiotropic nature of flavonoids suggests that this compound may influence multiple signaling pathways simultaneously, necessitating a systems-level approach to fully comprehend its mechanism of action. researchgate.net
Development of Efficient and Scalable Synthetic Routes for Analogues
The natural abundance of this compound is likely low, making extraction from its plant source impractical for large-scale studies and potential therapeutic development. nih.gov Furthermore, the ability to generate structural analogues is crucial for structure-activity relationship (SAR) studies, which are essential for optimizing the compound's biological activity. Currently, there are no published specific synthetic routes for this compound or its analogues.
The development of efficient and scalable synthetic methodologies is a critical research challenge. General strategies for isoflavonoid (B1168493) synthesis, which could be adapted for this compound, include:
Deoxybenzoin (B349326) Route: This classical approach involves the construction of a deoxybenzoin intermediate, which is then cyclized to form the isoflavone (B191592) core. researchgate.netrsc.org
Oxidative Rearrangement: A biomimetic approach that mimics the natural biosynthetic pathway by rearranging a chalcone (B49325) precursor. rsc.org
Modern Coupling Reactions: The use of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can offer more efficient and versatile routes to complex isoflavonoids. researchgate.net
Challenges in the synthesis of complex flavonoids like this compound include the management of multiple reactive functional groups and the stereoselective introduction of chiral centers. researchgate.netrsc.org Future research should aim to develop a total synthesis of this compound and then expand upon this to create a library of analogues with modifications to the aromatic rings and various substituents. This will be instrumental in identifying the key structural features responsible for its biological activity.
Advancements in High-Resolution Analytical Methodologies
The accurate identification and quantification of this compound and its potential metabolites are paramount for all aspects of its research. While initial characterization has been performed using spectroscopic techniques, advancements in analytical methodologies can provide deeper insights. nih.gov
| Analytical Technique | Application in this compound Research | Potential Advancements |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of this compound from plant extracts and biological samples. mdpi.com | Coupling with photodiode-array detectors for enhanced spectral information and peak purity analysis. scribd.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of this compound and its metabolites based on mass-to-charge ratio and fragmentation patterns. nih.govnih.gov | Utilization of ultra-high-performance liquid chromatography (UHPLC) for improved resolution and sensitivity, enabling the detection of trace-level compounds. mdpi.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the detailed chemical structure of this compound and its analogues. scribd.com | Application of two-dimensional NMR techniques (COSY, HMBC, NOESY) for unambiguous structural assignment. frontiersin.org |
Future directions in this area include the development of validated, high-throughput analytical methods for pharmacokinetic studies and the use of hyphenated techniques (e.g., LC-NMR) for the direct structural elucidation of compounds in complex mixtures.
Integration of Multimodal Data in Computational and Experimental Research
The complexity of biological systems necessitates an integrative approach to research. The study of this compound would greatly benefit from the integration of multimodal data from computational and experimental sources. mdpi.comnih.gov This involves combining data from various "omics" platforms to build a comprehensive picture of the compound's effects.
| Data Type | Description | Application to this compound Research |
| Genomics | The study of the complete set of DNA (genome) of an organism. | Identifying genetic factors that may influence an individual's response to this compound. researchgate.net |
| Transcriptomics | The study of the complete set of RNA transcripts (transcriptome). | Revealing changes in gene expression in response to this compound treatment, providing clues about the pathways it affects. nih.govnih.gov |
| Proteomics | The study of the complete set of proteins (proteome). | Identifying protein targets of this compound and changes in protein expression and post-translational modifications. mdpi.com |
| Metabolomics | The study of the complete set of small-molecule metabolites (metabolome). | Characterizing the metabolic fate of this compound and its impact on cellular metabolism. mdpi.com |
Computational tools and frameworks, such as mixOmics and GECKO models, are being developed to facilitate the integration and analysis of these large datasets. mixomics.orgmdpi.com By combining in silico predictions with in vitro and in vivo experimental data, researchers can build more accurate models of this compound's biological activity, leading to more targeted and effective research.
Addressing Gaps in Biosynthetic Pathway Characterization
The general biosynthetic pathway for flavonoids is well-established, starting from the amino acid phenylalanine and proceeding through the phenylpropanoid pathway to produce a chalcone backbone. frontiersin.orgoup.com Key enzymes in this process include phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumaroyl-CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI). frontiersin.org For isoflavonoids like this compound, a crucial subsequent step is catalyzed by isoflavone synthase (IFS), which mediates the migration of an aryl group. nih.gov
However, significant gaps remain in our understanding of the specific biosynthetic pathway leading to this compound in Erythrina eriotriocha. Key unanswered questions include:
Prenylation: The enzymatic machinery responsible for the addition of the prenyl group to the isoflavone skeleton has not been characterized.
Hydroxylation and Other Modifications: The specific hydroxylases and other modifying enzymes that decorate the this compound scaffold are unknown.
Regulation: The transcription factors and regulatory networks that control the expression of biosynthetic genes in response to developmental and environmental cues are yet to be elucidated. oup.com
Future research should focus on transcriptomic and metabolomic analyses of Erythrina eriotriocha to identify candidate genes involved in the later steps of this compound biosynthesis. frontiersin.org Functional characterization of these genes through heterologous expression in microbial systems could then confirm their roles, paving the way for the metabolic engineering of this compound production. researchgate.net
Translational Research Opportunities Focused on Mechanistic Understanding
Translational research aims to bridge the gap between basic scientific discoveries and their practical application in human health. mdpi.com For this compound, significant translational opportunities exist, but they are contingent on a deeper mechanistic understanding of its biological effects.
This compound can be considered a "lead compound"—a chemical compound with pharmacological or biological activity that serves as a starting point for drug development. wikipedia.orgnumberanalytics.com Flavonoids from the Erythrina genus have already been identified as promising lead compounds for a variety of diseases. researchgate.net
The path from a lead compound to a therapeutic agent involves several stages, including:
Lead Optimization: Chemical modification of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. wikipedia.org
Preclinical Studies: In vitro and in vivo studies to assess the efficacy and safety of the optimized compound.
Clinical Trials: Testing the compound in humans to determine its therapeutic value.
A thorough understanding of this compound's molecular mechanism of action is critical for its successful translation. nih.gov This knowledge will enable the rational design of more effective and safer analogues and help in identifying the patient populations most likely to benefit from a potential therapy. Future translational research on this compound should, therefore, be closely integrated with the fundamental mechanistic studies outlined in the preceding sections.
Q & A
Q. What analytical techniques are most reliable for characterizing the structural and chemical properties of Eriotriochin?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are primary tools. NMR confirms stereochemistry and functional groups, while HPLC assesses purity (≥95% is standard for pharmacological studies).
- Mass Spectrometry (MS) is critical for molecular weight validation. Cross-validate results with X-ray crystallography if crystalline forms are available.
- Key Consideration: Ensure protocols align with reproducibility guidelines, such as detailing solvent systems, calibration standards, and instrument parameters in supplementary materials .
Q. How can researchers establish baseline purity criteria for this compound in experimental workflows?
Methodological Answer:
- Use accelerated stability testing (e.g., exposure to heat, light, humidity) to identify degradation products via LC-MS .
- Define purity thresholds using ICH Q3A guidelines (e.g., impurities ≤0.10% for novel compounds).
- Document batch-to-batch variability using statistical process control (SPC) charts to ensure consistency .
Q. What in vitro assays are appropriate for preliminary bioactivity screening of this compound?
Methodological Answer:
- Prioritize target-specific assays (e.g., enzyme inhibition kinetics) over broad phenotypic screens.
- Use dose-response curves (IC₅₀/EC₅₀ calculations) with positive/negative controls.
- Validate assays using Z’-factor statistical analysis (Z’ > 0.5 indicates robust assay quality) .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in this compound’s reported mechanisms of action across studies?
Methodological Answer:
- Conduct systematic reviews to identify conflicting data, followed by meta-analyses to quantify effect sizes.
- Apply PICO framework to standardize variables: Population (cell lines/organisms), Intervention (dose/duration), Comparison (controls/analogs), Outcome (biochemical endpoints) .
- Use orthogonal validation (e.g., CRISPR knockdowns, isotopic labeling) to confirm target engagement .
Q. What strategies optimize the synthesis of this compound derivatives while maintaining scalability and reproducibility?
Methodological Answer:
Q. How can computational modeling enhance the prediction of this compound’s pharmacokinetic (PK) and toxicity profiles?
Methodological Answer:
- Combine molecular dynamics simulations (binding affinities) with Quantitative Structure-Activity Relationship (QSAR) models.
- Validate predictions using in vitro-in vivo extrapolation (IVIVE) and physiologically based pharmacokinetic (PBPK) modeling .
- Cross-reference with ADMET databases (e.g., ChEMBL, PubChem) to identify structural alerts for toxicity .
Q. What statistical approaches are recommended for analyzing dose-dependent synergistic effects of this compound in combination therapies?
Methodological Answer:
- Apply Chou-Talalay synergy analysis (Combination Index <1 indicates synergy).
- Use Bayesian hierarchical models to account for inter-study variability.
- Report results using CONSORT guidelines for preclinical combination studies, including confidence intervals and p-value adjustments for multiple comparisons .
Data Management and Reproducibility
Q. How should researchers document experimental protocols to ensure reproducibility of this compound studies?
Methodological Answer:
- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Metadata : Include compound lot numbers, instrument calibration dates, and software versions.
- Raw Data : Deposit in repositories like Zenodo or Figshare with DOI links.
- Use Electronic Lab Notebooks (ELNs) for real-time tracking of procedural deviations .
Q. What ethical and regulatory frameworks apply to in vivo studies involving this compound?
Methodological Answer:
- Adhere to ARRIVE 2.0 guidelines for animal studies, including sample size justification and randomization methods.
- Obtain approvals from IACUC (Institutional Animal Care and Use Committee) or equivalent bodies.
- For human cell lines, comply with Nagoya Protocol for genetic resource access .
Contradiction Analysis and Knowledge Gaps
Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?
Methodological Answer:
- Investigate bioavailability limitations via PK/PD modeling (e.g., plasma half-life, tissue distribution).
- Perform metabolomics profiling to identify active/inactive metabolites.
- Use 3D cell cultures or organ-on-a-chip systems to bridge the gap between static in vitro models and dynamic in vivo environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
